Bambuterol

Pharmacokinetics Prodrug metabolism Plasma concentration ratio

Sourcing Bambuterol (CAS 81732-65-2) offers a distinct pharmacokinetic advantage: as a biscarbamate ester prodrug activated by butyrylcholinesterase, it delivers stable 24-hour terbutaline plasma levels from a single oral dose—unlike immediate-release terbutaline requiring three-times-daily administration. This once-daily profile, coupled with a superior side-effect ratio (less tremor), makes it the preferred long-acting oral bronchodilator for asthma/COPD research. Our ≥98% pure Bambuterol supports reproducible BChE inhibition studies (IC50 ~10–20 nM) and succinylcholine interaction investigations. Order now with ambient-temperature shipping.

Molecular Formula C18H29N3O5
Molecular Weight 367.4 g/mol
CAS No. 81732-65-2
Cat. No. B1223079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBambuterol
CAS81732-65-2
Synonyms5-(2-(tert-butylamino)-1-hydroxyethyl)-3-phenylene bis(dimethylcarbamate)
bambuterol
bambuterol hydrochloride
Molecular FormulaC18H29N3O5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
InChIInChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3
InChIKeyANZXOIAKUNOVQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.69e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bambuterol (CAS 81732-65-2): Scientific Procurement Guide for the Once-Daily Oral Prodrug of Terbutaline


Bambuterol (CAS 81732-65-2) is a biscarbamate ester prodrug of the β2-adrenergic agonist terbutaline, classified as a long-acting oral bronchodilator for the management of asthma and chronic obstructive pulmonary disease [1]. As the first once-daily oral β2-agonist approved in over 28 countries, it undergoes slow enzymatic hydrolysis primarily by butyrylcholinesterase (BChE) to generate therapeutic plasma concentrations of terbutaline over a 24-hour period, with peak terbutaline levels achieved approximately 4–7 hours after oral administration [2].

Why Terbutaline or Other Oral β2-Agonists Cannot Substitute for Bambuterol in Long-Acting Oral Bronchodilator Applications


Bambuterol cannot be interchanged with immediate-release terbutaline or other short-acting oral β2-agonists due to fundamentally distinct pharmacokinetic profiles determined by its prodrug design. Whereas immediate-release terbutaline requires three-times-daily dosing and produces fluctuating plasma concentrations, bambuterol generates terbutaline through slow, sustained enzymatic hydrolysis by butyrylcholinesterase, resulting in stable 24-hour bronchodilation from a single daily dose [1]. This prodrug mechanism also confers differential side-effect profiles—at equipotent bronchodilating doses, bambuterol produces significantly less tremor than controlled-release terbutaline formulations [2]. Furthermore, bambuterol exhibits potent inhibition of butyrylcholinesterase (IC50 ~10–20 nM), a property not shared by terbutaline, which has clinically meaningful implications for patients receiving succinylcholine or mivacurium during anesthesia [3].

Quantitative Differentiation Evidence: Bambuterol vs. Comparator Compounds in Asthma and COPD Applications


Plasma Terbutaline Concentration Stability: Bambuterol vs. Direct Terbutaline Administration

Bambuterol produces significantly more stable plasma terbutaline concentrations compared with direct terbutaline administration. Following bambuterol dosing, the ratio between maximum and minimum plasma terbutaline concentrations (peak:trough ratio) was approximately 1.4, whereas terbutaline exhibited a ratio of 2.6, indicating substantially greater fluctuation with the non-prodrug formulation [1]. This pharmacokinetic smoothing is attributable to the rate-limiting hydrolysis of bambuterol by butyrylcholinesterase, which generates terbutaline gradually over 24 hours rather than producing the rapid peaks and troughs observed with immediate-release terbutaline [2].

Pharmacokinetics Prodrug metabolism Plasma concentration ratio

Bronchodilator Efficacy: Once-Daily Bambuterol 30 mg vs. Twice-Daily Terbutaline Sustained-Release 10 mg

In a double-blind, randomized, crossover study of 25 asthmatic outpatients, once-daily bambuterol 30 mg administered every evening demonstrated superior bronchodilation compared with twice-daily terbutaline sustained-release (SR) 5 mg (total daily dose 10 mg) [1]. The mean evening peak expiratory flow rate (PEFR)—measured 24 hours after bambuterol intake and 12 hours after terbutaline SR intake—was significantly higher during bambuterol treatment (432 L/min) than during terbutaline treatment (415 L/min) (p < 0.001) [1]. Additionally, the need for rescue β2-agonist aerosol during daytime was significantly lower with bambuterol (0.70 puffs) compared with terbutaline SR (1.04 puffs) (p < 0.05), indicating better symptom control despite less frequent dosing [1].

Asthma Bronchodilation Peak expiratory flow rate PEFR

Effect/Side Effect Ratio: Once-Daily Bambuterol vs. Thrice-Daily Terbutaline in Elderly Patients with Airflow Obstruction

In a double-blind, crossover, randomized study of 84 elderly patients (mean age 67 years, range 60–90) with chronic reversible airways obstruction, bambuterol 20 mg once daily (B20) produced significantly higher morning PEFR than terbutaline 3 mg three times daily (T) (306 ± 2.9 L/min vs. 297 ± 2.9 L/min) [1]. Both B20 and T produced more tremor than bambuterol 10 mg (B10) and placebo; however, the overall effect/side effect ratio favored bambuterol [1]. The study concluded that once-daily bambuterol (10–20 mg) has a better effect/side effect ratio than 3 mg terbutaline thrice daily in elderly patients with chronic reversible airways obstruction [1].

COPD Elderly patients Therapeutic index Effect/side effect ratio

Tremor Reduction: Bambuterol vs. Controlled-Release Terbutaline at Equipotent Bronchodilating Doses

A randomized, double-blind, crossover study in 40 healthy volunteers compared tremor induction by bambuterol tablets (10 mg and 20 mg) and terbutaline controlled-release (CR) tablets (5 mg and 7.5 mg) administered for one week per treatment [1]. Paired comparisons for daytime tremor showed significant differences between treatments: bambuterol 10 mg caused the least tremor of all treatments, with a mean tremor score of 0.13 after the first dose (almost negligible on a 0–3 scale), while terbutaline 7.5 mg caused the most tremor, with two subjects recording the maximum score of 3 [1]. The study concluded that at doses equipotent with regard to bronchodilation, tremor is less pronounced after bambuterol compared with controlled-release tablets of terbutaline [1].

Adverse effects Tremor Tolerability β2-agonist selectivity

Pediatric Once-Daily Dosing: Bambuterol Oral Solution vs. Terbutaline Oral Solution Three Times Daily

A 1-year open, randomized, parallel-group study in 141 children aged 2–12 years with asthma compared bambuterol oral solution (10 mg) once daily in the evening with terbutaline oral solution (0.075 mg/kg body weight) three times daily [1]. Mean steady-state plasma terbutaline concentrations ranged between 8.0–11.5 nmol/L in the bambuterol tablet group and between 10.6–15.2 nmol/L in the terbutaline tablet group; in children on oral solution, values were 10.3–11.3 nmol/L in the bambuterol group and 7.5–9.7 nmol/L in the terbutaline group [1]. FEV1 measured in 6–12-year-old children increased by more than 0.2 L in both treatment groups over the year [1]. There were no clinically important differences between treatment groups regarding pulse rate, blood pressure, or laboratory parameters, and both treatments were well-tolerated with mostly mild or moderate adverse events [1].

Pediatric asthma Once-daily dosing Oral solution Safety profile

Bambuterol vs. Inhaled Salmeterol: Comparative Efficacy with Oral Administration Advantage

A comprehensive review of long-acting β2-agonist treatments indicates that bambuterol, an oral prodrug of terbutaline, appears to be as effective as the inhaled long-acting β2-agonists (salmeterol and formoterol) in improving asthma control [1]. The key differentiation lies in the route of administration: bambuterol provides the advantage of once-daily oral administration, whereas salmeterol and formoterol require twice-daily inhalation [1]. The review notes, however, that inhaled long-acting β2-agonists are less likely to have systemic adverse effects compared with oral agents, representing a potential trade-off in adverse effect profile despite comparable bronchodilator efficacy [1].

Inhaled β2-agonists Salmeterol Oral vs. inhaled Route of administration

Evidence-Backed Application Scenarios for Bambuterol (CAS 81732-65-2) in Clinical Research and Pharmaceutical Development


Nocturnal Asthma Management with Once-Daily Evening Dosing

Bambuterol administered once daily in the evening provides 24-hour bronchodilation with particular efficacy for nocturnal asthma symptoms. Clinical evidence demonstrates that evening dosing achieves peak terbutaline concentrations approximately 4–7 hours post-dose and maintains therapeutic levels through the night and following day, with mean evening PEFR of 432 L/min vs. 415 L/min for twice-daily terbutaline SR (p < 0.001) [1]. This dosing strategy is supported by evidence showing significantly reduced rescue inhaler use during daytime (0.70 vs. 1.04 puffs/day) and improved overnight airway patency compared with alternative regimens [1][2].

Pediatric Asthma Requiring Simplified Once-Daily Oral Dosing

For pediatric patients aged 2–12 years with asthma, bambuterol oral solution or tablets administered once daily provides comparable safety and efficacy to terbutaline three times daily while substantially reducing dosing frequency [3]. Evidence from a 1-year safety study in 141 children showed FEV1 improvements exceeding 0.2 L in both treatment groups, with no clinically important differences in cardiovascular parameters or laboratory findings, and adverse events being mostly mild or moderate [3]. Dose adjustments based on ethnicity are evidence-supported: Oriental children require lower doses than Caucasian children due to pharmacokinetic differences [3].

Elderly Patients with COPD Requiring Optimized Effect/Side Effect Ratio

In elderly patients (60–90 years) with chronic reversible airflow obstruction, bambuterol 10–20 mg once daily offers a quantifiably better effect/side effect ratio than terbutaline 3 mg three times daily [4]. Clinical data demonstrate that bambuterol 20 mg once daily produces higher morning PEFR (306 ± 2.9 L/min) compared with terbutaline (297 ± 2.9 L/min) while maintaining an acceptable tremor profile at the 10 mg dose [4]. This makes bambuterol particularly suitable for elderly populations where dosing simplification and side effect tolerability are paramount.

Research on Butyrylcholinesterase-Mediated Prodrug Activation

Bambuterol serves as a valuable research tool for studying butyrylcholinesterase (BChE)-mediated prodrug activation and enzyme inhibition kinetics. The compound potently inhibits BChE with an IC50 of ~10–20 nM, a property that distinguishes it from terbutaline and has clinically meaningful interactions with neuromuscular blocking agents [5]. Research applications include investigating pharmacogenetic variations in BChE activity (e.g., atypical EaEa genotype with ~140 nM IC50), studying lung tissue-specific prodrug activation, and examining drug-drug interactions with succinylcholine and mivacurium where bambuterol produces a 3- to 4-fold prolongation of neuromuscular blockade [5].

Quote Request

Request a Quote for Bambuterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.